1-(3-Methoxyphenyl)-3-phenylthiourea
Description
1-(3-Methoxyphenyl)-3-phenylthiourea is an unsymmetrical thiourea derivative characterized by a thiourea (–NH–CS–NH–) core linking a phenyl group and a 3-methoxyphenyl substituent. The methoxy (–OCH₃) group at the 3-position of the phenyl ring introduces electron-donating effects, influencing electronic distribution, solubility, and intermolecular interactions such as hydrogen bonding.
Structure
3D Structure
Properties
CAS No. |
31090-81-0 |
|---|---|
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H14N2OS/c1-17-13-9-5-8-12(10-13)16-14(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18) |
InChI Key |
QZSMRTKLSHKPEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-phenylthiourea typically involves the reaction of 3-methoxyaniline with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for 1-(3-Methoxyphenyl)-3-phenylthiourea are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Electronic Features
Thiourea derivatives vary significantly based on substituent groups, which dictate their chemical reactivity and functional properties. Below is a comparative analysis:
Corrosion Inhibition
- DS036/DS038 (Selenium derivatives) : Exhibit 85–90% inhibition efficiency for carbon steel in HCl due to strong adsorption via Se and S atoms .
- Methoxy-substituted analogs : The methoxy group’s polarity may enhance solubility in acidic media, but direct corrosion data are lacking.
Enzyme Inhibition
- 1-(3-Chlorophenyl)-3-cyclohexylthiourea (Compound 3) : Superior anti-cholinesterase activity (IC₅₀: 50 µg/mL for AChE) due to chloro substituent’s electronic effects .
- Methoxy vs. Chloro : Methoxy’s electron-donating nature may reduce enzyme binding affinity compared to electron-withdrawing chloro groups.
Material Science and Sensing
Physical Properties
Research Findings and Trends
- Substituent Position Matters : Chlorine at the 3-position (Compound 3) outperforms 2- or 4-chloro analogs in enzyme inhibition, highlighting positional sensitivity .
- Hybrid Derivatives : Combining methoxy with electron-withdrawing groups (e.g., 2-chlorobenzoyl in ) balances electronic effects for tailored applications.
- Selenium vs. Sulfur : Selenium-containing thioureas (DS036/DS038) show superior corrosion inhibition compared to sulfur-only analogs due to enhanced metal adsorption .
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